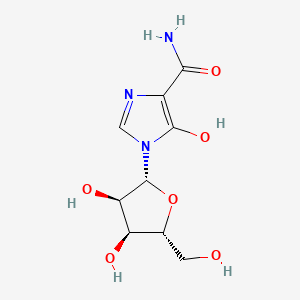
ミゾリビン
概要
説明
HE 69は、ミゾリビンとしても知られており、免疫抑制効果を持つヌクレオシド類似体です。主に自己免疫疾患の治療と臓器移植における拒絶反応の予防に使用されます。 ミゾリビンは、DNAとRNAの合成に不可欠なグアノシン一リン酸の合成を阻害することにより、免疫細胞の増殖を抑制します .
科学的研究の応用
ミゾリビンは、科学研究において幅広い用途があります。
化学: ヌクレオシド類似体とその酵素との相互作用を研究するためのツールとして使用されます。
生物学: 免疫細胞の増殖と機能への影響について調査されています。
医学: 関節リウマチやループスなどの自己免疫疾患の治療のために臨床研究で使用されています。
作用機序
ミゾリビンは、グアノシン一リン酸の合成に不可欠な酵素であるイノシン-5'-一リン酸デヒドロゲナーゼを阻害することで効果を発揮します。この阻害によりグアノシン三リン酸レベルが低下し、その結果、DNAとRNAの合成が抑制されます。 主な分子標的は免疫細胞、特にT細胞とB細胞であり、これらの細胞の増殖と活性を低下させます .
生化学分析
Biochemical Properties
Mizoribine exerts its activity through selective inhibition of inosine monophosphate dehydrogenase and guanosine monophosphate synthetase . These enzymes are crucial for the synthesis of guanine nucleotides. By inhibiting these enzymes, Mizoribine results in the complete inhibition of guanine nucleotide synthesis without incorporation into nucleotides . This leads to the arrest of DNA synthesis in the S phase of cellular division .
Cellular Effects
Mizoribine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to suppress the expression of the inflammatory cytokine IL-6 in the presence of high concentrations of Mizoribine . This suggests that Mizoribine can modulate cellular function by influencing cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Mizoribine involves its interaction with biomolecules such as enzymes involved in nucleotide synthesis. Specifically, Mizoribine selectively inhibits inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, leading to the complete inhibition of guanine nucleotide synthesis . This results in the arrest of DNA synthesis in the S phase of cellular division .
Temporal Effects in Laboratory Settings
In laboratory settings, Mizoribine has been observed to have temporal effects on cellular function. For instance, it has been reported that the effects of Mizoribine on the suppression of IL-6 expression were observed at high concentrations of Mizoribine
Dosage Effects in Animal Models
The effects of Mizoribine have been studied in animal models. For instance, in a mouse model of dry eye, both Mizoribine and cyclosporine A were found to increase tear production, maintain goblet cell density, and improve corneal barrier function
Metabolic Pathways
Mizoribine is involved in the purine synthesis pathway. It selectively inhibits inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, enzymes that are crucial for the synthesis of guanine nucleotides . This results in the complete inhibition of guanine nucleotide synthesis .
Transport and Distribution
It is known that Mizoribine is administered orally and excreted into urine without being metabolized . Many research groups have reported a linear relationship between the dose and peak serum concentration, between the dose and AUC, and between AUC and cumulative urinary excretion of Mizoribine .
Subcellular Localization
It is known that Mizoribine targets enzymes involved in the synthesis of guanine nucleotides, suggesting that it may localize to the cytoplasm where these enzymes are typically found
準備方法
合成経路と反応条件
ミゾリビンは、イノシンを出発原料とする多段階プロセスによって合成されます。主なステップには、ヒドロキシル基の保護、選択的臭素化、それに続くイミダゾール環の置換が含まれます。 反応条件には、通常、ジメチルスルホキシドなどの有機溶媒とトリエチルアミンなどの触媒が使用されます .
工業生産方法
ミゾリビンの工業生産には、ラボ合成と同様のステップを使用する大規模合成が伴いますが、より高い収率と純度のために最適化されています。 このプロセスには、最終製品が製薬基準を満たすことを保証するための結晶化とクロマトグラフィーなどの厳格な精製ステップが含まれます .
化学反応の分析
反応の種類
ミゾリビンは、次のようなさまざまな化学反応を受けます。
酸化: ミゾリビンは酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応はイミダゾール環を修飾できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、修飾された官能基を持つミゾリビンのさまざまな誘導体が含まれ、これらは異なる生物学的活性を持つ可能性があります .
類似化合物との比較
類似化合物
- アザチオプリン
- ミコフェノール酸モフェチル
- メトトレキサート
比較
ミゾリビンは、イノシン-5'-一リン酸デヒドロゲナーゼを選択的に阻害するという点でユニークであり、一方アザチオプリンとミコフェノール酸モフェチルは、複数の経路に影響を与えるより広範な作用機序を持っています。一方、メトトレキサートは、まったく異なる標的であるジヒドロ葉酸レダクターゼを阻害します。 ミゾリビンは、グアノシン一リン酸合成に対する特異性により、他の免疫抑制剤と比較して潜在的に副作用が少なく、免疫抑制療法において貴重なツールとなっています .
特性
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQDCMWJEBCWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860619 | |
| Record name | 5-Hydroxy-1-pentofuranosyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50924-49-7 | |
| Record name | mizoribine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















